4-[(3-{2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
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Overview
Description
4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a thiazole ring, and a sulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves multiple steps, including the formation of the thiazole ring, the sulfonylation of the phenyl group, and the introduction of the morpholine ring. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which allow for better control over reaction conditions and scalability. These methods often use automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, copper(I) iodide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- **4-[(3-{(2Z)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
- **4-[(3-{(2Z)-2-[(2E)-(2-bromobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine
Uniqueness
The uniqueness of 4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine lies in its specific structural features, such as the presence of the fluorobenzylidene group, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H23FN4O3S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
4-[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C22H23FN4O3S2/c1-15-12-27(13-16(2)30-15)32(28,29)19-8-5-7-17(10-19)21-14-31-22(25-21)26-24-11-18-6-3-4-9-20(18)23/h3-11,14-16H,12-13H2,1-2H3,(H,25,26)/b24-11- |
InChI Key |
QROUCVNDHVFNSR-MYKKPKGFSA-N |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N/N=C\C4=CC=CC=C4F |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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